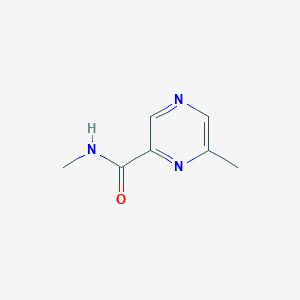

N,6-Dimethylpyrazine-2-carboxamide

Description

Overview of Pyrazine-2-carboxamide Derivatives in Scientific Literature

Pyrazine-2-carboxamide and its derivatives are a well-established class of compounds with significant interest in various scientific fields. nih.govmdpi.comnih.gov A cornerstone of this class is pyrazinamide (B1679903), an essential first-line medication for the treatment of tuberculosis. researchgate.net This has spurred extensive research into other substituted pyrazine-2-carboxamides, exploring their potential as antimicrobial, researchgate.net anticancer, researchgate.net and herbicidal agents. mdpi.comnih.gov

The general structure of pyrazine-2-carboxamide allows for substitutions on the pyrazine (B50134) ring and the amide nitrogen, leading to a vast chemical space for drug discovery and material science. Research has shown that the nature and position of these substituents play a crucial role in determining the biological activity and physical properties of the resulting compounds. For instance, the introduction of different alkyl or aryl groups can modulate lipophilicity, which in turn affects cell permeability and target engagement. nih.govresearchgate.net

| Compound Name | Primary Research Area | Reference |

|---|---|---|

| Pyrazinamide | Antitubercular | researchgate.net |

| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide | FGFR Inhibitors (Anticancer) | nih.gov |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Antimycobacterial | researchgate.net |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Herbicidal, Antialgal | mdpi.comnih.gov |

Significance of N,6-Dimethylpyrazine-2-carboxamide within Pyrazine Chemistry

Scope of Academic Research on this compound

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

N,6-dimethylpyrazine-2-carboxamide |

InChI |

InChI=1S/C7H9N3O/c1-5-3-9-4-6(10-5)7(11)8-2/h3-4H,1-2H3,(H,8,11) |

InChI Key |

VCIWVMLXDXPVKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)NC |

Origin of Product |

United States |

Structural and Chemical Foundation of N,6 Dimethylpyrazine 2 Carboxamide

Core Pyrazine (B50134) Ring System and its Heterocyclic Nature

The foundation of N,6-Dimethylpyrazine-2-carboxamide is the pyrazine ring, a six-membered aromatic ring containing four carbon atoms and two nitrogen atoms situated in a para arrangement (at positions 1 and 4). researchgate.netbritannica.comwikipedia.org This configuration classifies pyrazine as a diazine, a type of heterocyclic compound. researchgate.net Heterocyclic compounds are cyclic structures containing at least two different elements in the ring. britannica.com The presence of nitrogen atoms within the ring imparts properties that are distinct from its all-carbon counterpart, benzene. britannica.com

Pyrazines are found in various natural products and are known for their contribution to the flavors and aromas of many roasted and baked foods. wikipedia.orgchemicalbook.com The pyrazine ring itself is a planar and symmetrical molecule. wikipedia.org

Functional Group Analysis: The N-Substituted Carboxamide Moiety

Attached to the pyrazine core is a critical functional group: an N-substituted carboxamide. This group consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) bonded to a nitrogen atom. In the case of this compound, this nitrogen is further substituted with a methyl group, making it an N-substituted amide. youtube.com

Positional Isomerism and Influence of Methyl Substituents

The term "this compound" specifies the precise location of the two methyl groups and the carboxamide group on the pyrazine ring. Positional isomerism is a key concept here, as different arrangements of these substituents would result in distinct compounds with potentially different properties. nih.govyoutube.com

In this molecule, one methyl group is attached to the nitrogen atom of the carboxamide group (indicated by the "N" in the name). The second methyl group is attached to the carbon atom at position 6 of the pyrazine ring. The carboxamide group itself is located at position 2 of the pyrazine ring.

Aromaticity and Electronic Properties of the Pyrazine Core

The pyrazine ring is an aromatic system. britannica.comontosight.ai This aromaticity is due to the cyclic, planar structure with a continuous ring of p-orbitals and the presence of 6 π-electrons (following Hückel's rule), which are delocalized over the ring. This delocalization of electrons contributes to the stability of the pyrazine ring. researchgate.net

Chemical Reactivity and Derivatization Pathways of N,6 Dimethylpyrazine 2 Carboxamide

Hydrolytic Transformations of the Amide Bond

The amide bond in N,6-Dimethylpyrazine-2-carboxamide is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 6-methylpyrazine-2-carboxylic acid, and ammonia (B1221849) or an amine, respectively.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the amide group of this compound can be hydrolyzed. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia result in the formation of 6-methylpyrazine-2-carboxylic acid.

Reaction Scheme:

This compound + H₃O⁺ → 6-Methylpyrazine-2-carboxylic acid + NH₄⁺

| Reactant | Reagents | Product |

| This compound | Strong Acid (e.g., HCl, H₂SO₄), Water | 6-Methylpyrazine-2-carboxylic acid, Ammonium (B1175870) salt |

Base-Catalyzed Hydrolysis

Under basic conditions, typically involving a strong base like sodium hydroxide (B78521) or potassium hydroxide, the amide bond can also be cleaved. The reaction proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as a leaving group. The amide anion subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ammonia. Acidification of the reaction mixture is required to obtain the free carboxylic acid.

Reaction Scheme:

This compound + OH⁻ → 6-Methylpyrazine-2-carboxylate + NH₃ 6-Methylpyrazine-2-carboxylate + H₃O⁺ → 6-Methylpyrazine-2-carboxylic acid

| Reactant | Reagents | Intermediate Product | Final Product (after acidification) |

| This compound | Strong Base (e.g., NaOH, KOH), Water | 6-Methylpyrazine-2-carboxylate, Ammonia | 6-Methylpyrazine-2-carboxylic acid |

Oxidative Modifications of Alkyl Substituents

The two methyl groups attached to the pyrazine (B50134) ring represent sites for oxidative functionalization, which can lead to the formation of carboxylic acids or alcohol derivatives.

Oxidation of Methyl Groups to Carboxylic Acids

The methyl groups on the pyrazine ring can be oxidized to carboxylic acid groups using strong oxidizing agents. For instance, treatment with potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under appropriate reaction conditions can convert one or both methyl groups into carboxylic acid functionalities. The specific outcome, whether mono- or di-oxidation, can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. This transformation is a common strategy for the synthesis of pyrazinecarboxylic acids. google.com

| Starting Material | Oxidizing Agent | Potential Product(s) |

| This compound | KMnO₄ or K₂Cr₂O₇ | 6-Carboxamide-pyrazine-2-carboxylic acid, Pyrazine-2,6-dicarboxylic acid (after hydrolysis of the amide) |

Formation of Corresponding Alcohol Derivatives

While the complete oxidation to carboxylic acids is a common pathway, under milder and more controlled oxidative conditions, it is possible to achieve partial oxidation of the methyl groups to the corresponding hydroxymethyl (alcohol) derivatives. The formation of pyrazine derivatives with hydroxymethyl substituents has been noted in various reaction pathways. researchgate.net This transformation could potentially be achieved using specific reagents that are known for the selective oxidation of benzylic-like methyl groups to alcohols.

| Starting Material | Reaction Type | Potential Product |

| This compound | Partial Oxidation | N-(hydroxymethyl)-6-methylpyrazine-2-carboxamide or 6-(hydroxymethyl)-N-methylpyrazine-2-carboxamide |

Nucleophilic Substitution Reactions on the Pyrazine Ring Nitrogen Atoms

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, rendering them nucleophilic. This allows for reactions with electrophiles, such as alkyl halides, in nucleophilic substitution reactions. slideshare.net Similar to pyridine (B92270), the pyrazine nitrogen can attack the electrophilic carbon of an alkyl halide, leading to the formation of a quaternary ammonium salt. quimicaorganica.org This reaction introduces a positive charge on the nitrogen atom and modifies the electronic properties of the pyrazine ring. The reaction is typically carried out at moderate temperatures to avoid decomposition of the resulting quaternary salt. slideshare.net

Reaction Scheme:

This compound + R-X → [N-Alkyl-N',6-dimethylpyrazine-2-carboxamide]⁺X⁻

| Reactant | Electrophile | Product |

| This compound | Alkyl halide (R-X) | N-Alkyl-N',6-dimethylpyrazine-2-carboxamide salt |

Regioselective Functionalization of the Pyrazine Core

The functionalization of the pyrazine core in this compound is a nuanced process, guided by the electronic and steric effects of the existing substituents. The carboxamide group at the C2 position is an electron-withdrawing group, further increasing the electrophilicity of the pyrazine ring. Conversely, the methyl group at the C6 position is a weak electron-donating group.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazines. rsc.org For halogenated pyrazine precursors, reactions like the Suzuki and Negishi couplings can be employed to introduce new carbon-carbon bonds. rsc.org The regioselectivity of these reactions is often directed by the electronic nature of the substituents and their ability to coordinate with the metal catalyst. rsc.org In the context of a potential precursor like a halogenated derivative of this compound, the position of the halogen would be a primary determinant of the site of functionalization.

Directed metalation is another key strategy for achieving regioselective functionalization. The use of strong bases like lithium magnesates (e.g., TMPMgCl·LiCl) or lithium zincates (e.g., TMPZnCl·LiCl) can facilitate regioselective metalation of chloropyrazines, allowing for subsequent trapping with various electrophiles to introduce functional groups with high precision. nih.gov For this compound, the carboxamide group could potentially direct ortho-metalation, although the steric hindrance from the adjacent methyl group and the N-substituent on the amide would need to be considered.

The table below summarizes potential regioselective functionalization reactions applicable to pyrazine cores, which could be adapted for this compound derivatives.

| Reaction Type | Reagents/Catalyst | Potential Site of Functionalization on a Halogenated Precursor | Reference |

| Suzuki Coupling | Pd catalyst, boronic acid | Position of the halogen | rsc.org |

| Negishi Coupling | Ni or Pd catalyst, organozinc reagent | Position of the halogen | rsc.org |

| Directed Metalation | TMPMgCl·LiCl, electrophile | Position adjacent to a directing group or a halogen | nih.gov |

| C-H Arylation | Pd catalyst, aryl halide | Position dictated by electronic and steric factors | rsc.org |

Formation of N-Oxide Derivatives of Pyrazines

The formation of N-oxide derivatives of pyrazines is a well-established transformation that significantly alters the electronic properties and reactivity of the parent heterocycle. The introduction of an N-oxide group makes the pyrazine ring more susceptible to both nucleophilic and electrophilic attack at specific positions.

The oxidation of the nitrogen atoms in the pyrazine ring can be achieved using various oxidizing agents, with peroxy acids being commonly employed. Trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, is a potent reagent for the N-oxidation of pyrazines. The choice of solvent and reaction temperature is crucial to control the extent of oxidation and prevent side reactions. The oxidation process can lead to the formation of mono-N-oxides or di-N-oxides, depending on the reaction conditions and the electronic nature of the pyrazine substituents.

In the case of this compound, the two nitrogen atoms are in electronically distinct environments. The nitrogen at position 1 is flanked by the electron-withdrawing carboxamide group at C2 and the electron-donating methyl group at C6. The nitrogen at position 4 is adjacent to two carbon atoms of the pyrazine ring. The electron-withdrawing nature of the carboxamide group would be expected to decrease the electron density on the adjacent nitrogen (N1), making it less susceptible to oxidation compared to the nitrogen at position 4 (N4). Therefore, selective mono-N-oxidation would likely occur at the N4 position.

The formation of N-oxides can also serve as a strategic tool to influence the regioselectivity of subsequent functionalization reactions. The N-oxide moiety activates the carbon atoms adjacent to it for nucleophilic attack and can direct metalation to the ortho position. rsc.orgresearchgate.net This "tautomeric switch" between the pyrazinone and pyrazine N-oxide forms can be elegantly employed to achieve specific C-H functionalization patterns. rsc.org

The table below provides an overview of common methods for the N-oxidation of pyrazines.

| Oxidizing Agent | Typical Reaction Conditions | Product | Reference |

| Trifluoroperacetic Acid | 0-5 °C | Mono- or Di-N-oxide | |

| m-Chloroperoxybenzoic acid (mCPBA) | Room Temperature, Acetone | Mono- or Di-N-oxide | google.com |

| Hydrogen Peroxide/Acetic Acid | Elevated Temperature | N-oxide | acs.org |

Biosynthetic Pathways and Formation Mechanisms of Pyrazine Carboxamides

Maillard Reaction Pathways.wikipedia.orgbyjus.com

The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. wikipedia.org It is a cornerstone of flavor chemistry and is responsible for the generation of a vast array of compounds, including pyrazines. perfumerflavorist.com The reaction proceeds through a series of stages, beginning with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid. byjus.comsandiego.edu This initial step forms an N-substituted glycosylamine, which then undergoes rearrangement to form a more stable ketosamine, known as the Amadori product. byjus.comnih.gov Subsequent reactions involving dehydration, fragmentation, and degradation of these intermediates lead to the formation of numerous flavor compounds, including the characteristic pyrazines. byjus.commdpi.com

The specific amino acids and reducing sugars involved in the Maillard reaction significantly influence the types of pyrazines formed. perfumerflavorist.com The amino group is typically provided by an amino acid, peptide, or protein. nih.gov While all free amino acids can participate, lysine, with its ε-amino group, is considered a key participant in browning reactions. sandiego.edu Other amino acids like glycine (B1666218), tryptophan, and tyrosine also react strongly with reducing sugars. sandiego.edu

Reducing sugars, which possess a free aldehyde or ketone group, are the other essential precursors. byjus.com Pentoses generally react faster than hexoses, and monosaccharides are more reactive than disaccharides. sandiego.edu The reaction between different amino acids and sugars can lead to a diverse range of pyrazine (B50134) derivatives. For instance, studies have shown that dipeptides and tripeptides can also serve as precursors, leading to the formation of various pyrazines. nih.govmdpi.com

Table 1: Key Precursors in the Maillard Reaction for Pyrazine Formation

| Precursor Type | Examples |

|---|---|

| Amino Acids | Lysine, Glycine, Tryptophan, Tyrosine, Arginine, Histidine. sandiego.edumdpi.com |

| Peptides | Dipeptides and tripeptides containing lysine, arginine, and histidine. nih.govmdpi.com |

| Reducing Sugars | Glucose, Fructose, Ribose. byjus.comsandiego.edu |

The conditions under which the Maillard reaction occurs, particularly temperature and moisture, play a critical role in the rate and outcome of pyrazine formation. The reaction typically proceeds rapidly at temperatures between 140 to 165°C (280 to 330°F). wikipedia.org While the reaction can occur at lower temperatures, the rate is significantly slower. alimentarium.orgreddit.com At temperatures above 180°C, pyrolysis, a different set of chemical reactions, begins to dominate, leading to charring and the development of burnt flavors. alimentarium.org

Moisture content, or more specifically water activity, also has a complex influence. The Maillard reaction is generally faster at intermediate water activities. reddit.com High moisture levels can dilute the reactants and slow the reaction, while very low moisture can also hinder the mobility of reactants. researchgate.net Therefore, achieving the optimal balance of temperature and moisture is crucial for maximizing the formation of desired pyrazine compounds.

Microbial Biosynthesis Routes.nih.govnih.gov

Microorganisms offer an alternative and environmentally friendly route for the production of pyrazines. researchgate.netnih.gov Several bacteria and fungi are known to synthesize and degrade pyrazines. nih.govtandfonline.com This biosynthesis can occur through pathways that are sometimes linked to the Maillard reaction and Strecker degradation, but are ultimately driven by microbial enzymes. tandfonline.com

Various strains of Bacillus, particularly Bacillus subtilis, have been identified as potent producers of a range of alkylpyrazines. nih.govresearchgate.net These bacteria, often isolated from fermented foods like natto (fermented soybeans), can produce compounds such as 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine (B92225), 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (B1682967). nih.govresearchgate.net Studies have shown that different B. subtilis strains exhibit varying capabilities in producing specific pyrazines. nih.govresearchgate.net For example, one study found that the BcP4 strain primarily produced 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine, while the BcP21 strain was more effective at producing 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.govresearchgate.net The production of these compounds can be influenced by the addition of precursors to the culture medium, such as L-threonine for 2,5-dimethylpyrazine and acetoin (B143602) for 2,3,5,6-tetramethylpyrazine. nih.govresearchgate.net

Table 2: Alkylpyrazines Produced by Different Bacillus subtilis Strains

| Bacillus subtilis Strain | Primary Alkylpyrazines Produced |

|---|---|

| BcP4 | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine. nih.govresearchgate.net |

| BcP21 | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine. nih.govresearchgate.net |

Genetic engineering has opened new avenues for the controlled biosynthesis of valuable pyrazine derivatives. vu.lt The bacterium Pseudomonas putida, a versatile and robust microbial host, has been successfully engineered for this purpose. vu.ltnih.govnih.gov By modifying its metabolic pathways, researchers can direct the flow of carbon from simple sugars like glucose towards the synthesis of specific pyrazine compounds. vu.lt

In one study, engineered P. putida was used to produce 2,5-dimethylpyrazine (2,5-DMP) by redirecting the L-threonine metabolism. vu.lt This key intermediate was then further derivatized to produce 5-methyl-2-pyrazinecarboxylic acid and N-oxides of 2,5-DMP using heterologously expressed monooxygenases. vu.lt This approach demonstrates the potential of synthetic biology to create customized microbial cell factories for the production of a wide range of pyrazine derivatives. vu.ltresearchgate.net

Metabolic Precursors and Intermediate Formation in Biological Systems.nih.govvu.lt

The biosynthesis of pyrazines in biological systems relies on the availability of specific metabolic precursors. Amino acids, particularly L-threonine and L-serine, are key building blocks. mdpi.com L-threonine is a known precursor for the formation of 2,5-dimethylpyrazine, while L-serine can lead to the production of methylpyrazine and ethylpyrazine. nih.govmdpi.com

In microbial systems, intermediates from central metabolism, such as acetoin, also play a crucial role. nih.gov Acetoin is a precursor for the synthesis of 2,3,5,6-tetramethylpyrazine in Bacillus species. nih.gov The proposed biosynthetic pathways often involve the condensation of α-amino acids with α,β-dicarbonyl compounds, although the precise enzymatic reactions are not always fully elucidated. tandfonline.com In some cases, it is believed that the formation of pyrazines in microorganisms may arise from non-enzymatic condensation of amino acid precursors. tandfonline.com

Role of L-Threonine and D-Glucose Metabolism

The formation of the pyrazine ring is often dependent on the availability of specific amino acids and carbohydrates. L-threonine and D-glucose have been identified as key substrates in the microbial production of various alkylpyrazines. asm.orgnih.govresearchgate.net

L-threonine serves as a primary precursor, providing both nitrogen atoms and a significant portion of the carbon skeleton for the pyrazine ring. nih.govasm.org Its metabolic degradation leads to the formation of crucial α-aminocarbonyl intermediates. nih.gov Studies on organisms like Bacillus subtilis have demonstrated that L-threonine is the starting point for the synthesis of dimethylpyrazines. asm.orgresearchgate.netasm.org

D-glucose, on the other hand, acts as a carbon source for intermediates that condense with threonine-derived compounds. The metabolism of D-glucose can produce reactive dicarbonyl compounds. nih.gov For more complex pyrazines, such as trimethylpyrazine, both L-threonine and D-glucose are required as substrates. nih.gov It is proposed that the N,6-dimethylpyrazine core of the target molecule is formed through the interaction of metabolites derived from both L-threonine and D-glucose. The glucose pathway likely provides the necessary carbon fragments that, along with threonine-derived intermediates, assemble into the final heterocyclic structure.

Formation of Aminoacetone and 2,3-Pentanedione (B165514)

The biosynthetic pathway to pyrazines hinges on the formation of highly reactive intermediates, namely aminoketones and dicarbonyls, which subsequently condense.

Aminoacetone: This α-aminocarbonyl is a well-established intermediate in the formation of methyl-substituted pyrazines and is derived directly from the degradation of L-threonine. asm.orgnih.govnih.gov The process begins with the oxidation of L-threonine to L-2-amino-3-ketobutyrate, an unstable compound that readily undergoes spontaneous decarboxylation (the removal of a carboxyl group) to yield aminoacetone. nih.govasm.orgexpasy.org The self-condensation of two aminoacetone molecules is the proposed mechanism for forming the dihydro-dimethylpyrazine ring, which is then oxidized to 2,5-dimethylpyrazine. nih.govnih.gov

2,3-Pentanedione: This α-dicarbonyl compound is known to be formed during the Maillard reaction, a series of chemical reactions between amino acids and reducing sugars. nih.gov Model studies involving D-glucose and amino acids have shown that 2,3-pentanedione can be formed through two primary pathways. While a minor pathway involves only glucose-derived carbon atoms, the major pathway (accounting for approximately 90%) involves the participation of a C3 carbon unit from D-glucose and the C2'-C3' atoms from an amino acid like L-alanine. nih.gov It is plausible that similar reactions involving glucose metabolites and amino compounds derived from threonine degradation could lead to the formation of dicarbonyl intermediates necessary for the assembly of the N,6-Dimethylpyrazine-2-carboxamide backbone.

The condensation between an aminoketone like aminoacetone and a dicarbonyl like 2,3-pentanedione provides a pathway to asymmetrically substituted pyrazines.

Enzymatic Transformations (e.g., Threonine Dehydrogenase)

The conversion of primary metabolites into pyrazine precursors is catalyzed by specific enzymes.

L-Threonine Dehydrogenase (TDH): This enzyme plays a pivotal role in initiating the pyrazine biosynthetic pathway from L-threonine. researchgate.netasm.org TDH, an NAD⁺-dependent enzyme, catalyzes the oxidation of the hydroxyl group on the third carbon of L-threonine. This reaction produces 2-amino-3-ketobutyrate (also known as L-2-amino-acetoacetate). nih.govasm.org The product, 2-amino-3-ketobutyrate, is highly unstable and serves as a branching point in metabolism. asm.org In the context of pyrazine synthesis, it spontaneously decarboxylates to form aminoacetone. expasy.org Therefore, TDH is the key enzyme controlling the flux of L-threonine towards the formation of the aminoacetone precursor required for pyrazine ring assembly. asm.orgasm.org

This threonine degradation pathway is common in both prokaryotic and eukaryotic organisms. expasy.org In some metabolic routes, the intermediate 2-amino-3-ketobutyrate is cleaved by another enzyme, 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), into glycine and acetyl-CoA. asm.orgnih.govnih.gov This represents a competing pathway; consequently, the inactivation of KBL has been shown to enhance the production of dimethylpyrazine by directing more of the intermediate towards aminoacetone formation. asm.orgnih.govresearchgate.net

The formation of the final carboxamide group (-CONH₂) on the pyrazine ring likely occurs in a subsequent step. While not directly observed in the cited biosynthetic studies, chemical reactions involving the Maillard pathway show that α-dicarbonyls can react with amino compounds to form amides through C-C bond cleavage. researchgate.net It is plausible that an enzymatic amidation or oxidation-amination of a methyl group on the pyrazine ring or a precursor molecule leads to the final this compound structure.

Data Tables

Table 1: Key Intermediates and Enzymes in the Proposed Biosynthesis

| Molecule Type | Name | Role in Pathway | Source Precursor(s) |

| Enzyme | L-Threonine Dehydrogenase (TDH) | Catalyzes the initial oxidation of L-threonine. researchgate.netasm.org | N/A |

| Intermediate | L-2-Amino-3-ketobutyrate | Unstable product of TDH action; precursor to aminoacetone. nih.govasm.org | L-Threonine |

| Intermediate | Aminoacetone | Key α-aminocarbonyl that forms the pyrazine backbone. nih.gov | L-Threonine |

| Intermediate | 2,3-Pentanedione | Potential α-dicarbonyl for condensation with aminoketones. nih.gov | D-Glucose, Amino Acids |

Biological Activities and Molecular Mechanisms of Pyrazine Carboxamides Excluding Human Clinical Data, Dosage, and Safety Profiles

General Biological Significance of Pyrazine (B50134) Derivatives

Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological applications. tandfonline.combenthamdirect.com These compounds are integral components of many natural products and have been successfully developed into clinically used pharmaceuticals. benthamdirect.com The pyrazine ring system serves as a versatile scaffold for the synthesis of bioactive molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. tandfonline.comontosight.ainih.gov The biological potential of pyrazine derivatives is attributed to their unique chemical structure, which allows for various substitutions and modifications, thereby influencing their interactions with biological targets. ontosight.aiontosight.ai

Antimicrobial Efficacy and Mechanisms

Pyrazine carboxamides, a subset of pyrazine derivatives, have demonstrated notable antimicrobial properties against a range of pathogens. researchgate.net

Antibacterial Action Against Bacterial Strains

Research has highlighted the potential of pyrazine carboxamides as antibacterial agents. For instance, pyrazinamide (B1679903), a well-known pyrazine carboxamide, is a frontline drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis. researchgate.netuantwerpen.be While data specific to N,6-Dimethylpyrazine-2-carboxamide is limited, studies on related compounds offer insights into their potential antibacterial spectrum. For example, certain 3-aminopyrazine-2-carboxamide (B1665363) derivatives have shown activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com Specifically, a phenyl derivative with a 4-CF3 substitution exhibited a minimum inhibitory concentration (MIC) of 31.25 µM against Staphylococcus aureus. mdpi.com

Antifungal and Antioomycete Properties

The antifungal activity of pyrazine carboxamides has also been a subject of investigation. Phenazine-1-carboxamide (PCN), a naturally occurring pyrazine derivative, displays antagonistic activity against a variety of plant pathogenic fungi, including Fusarium oxysporum, Fusarium graminearum, and Rhizoctonia solani. mdpi.com Furthermore, certain synthetic pyrazine carboxamide derivatives have been evaluated for their antifungal properties, suggesting the potential for this class of compounds in controlling fungal pathogens. uantwerpen.be

Interaction with Microbial Membranes and Cellular Targets

The antimicrobial mechanisms of pyrazine carboxamides can involve various cellular targets. One established target is the enoyl-acyl carrier protein (ACP) reductase (ENR), a crucial enzyme in the bacterial type II fatty acid synthesis pathway. researchgate.net Inhibition of this enzyme disrupts the synthesis of essential fatty acids, leading to bacterial growth inhibition. While the precise interactions of this compound with microbial membranes and cellular components are not yet elucidated, the known mechanisms of related compounds suggest potential interference with key cellular processes in susceptible microbes.

Modulatory Effects on Biochemical Pathways in Model Systems

Beyond their direct antimicrobial effects, pyrazine carboxamides can modulate various biochemical pathways within model systems.

Influence on Physiological Processes in Experimental Models

The physiological influence of pyrazine derivatives has been observed in several experimental models, primarily focusing on metabolism and effects on reproductive tissues.

In rats, pyrazine derivatives are subject to metabolic processes that alter their structure and facilitate excretion. Studies have shown that these compounds are generally absorbed from the gastrointestinal tract and undergo metabolic transformations. nih.gov A common pathway is the oxidation of alkyl side-chains to form the corresponding pyrazine-2-carboxylic acids. nih.govnih.govnih.gov For instance, after oral administration in rats, approximately 90% of 2-methylpyrazine, 2,5-dimethylpyrazine (B89654), and 2,6-dimethylpyrazine (B92225) is excreted within 24 hours as the corresponding pyrazine-2-carboxylic acid derivative. nih.gov This indicates an efficient metabolic and excretory mechanism for these compounds in rats. nih.gov

Beyond metabolism, certain pyrazine derivatives have demonstrated direct effects on reproductive organs in animal models. In female hamsters, several pyrazine derivatives were found to inhibit the functioning of the oviduct. nih.gov A study investigating seven different pyrazines found that six of them—pyrazine, 2-methylpyrazine, 2-ethylpyrazine, 2-methoxy-3-methylpyrazine, 2,5-dimethylpyrazine, and 2,3,5-trimethylpyrazine—inhibited ciliary beat frequency, oocyte pickup rate, and infundibular smooth muscle contraction at picomolar or nanomolar concentrations. nih.gov The seventh compound, 2,6-dimethylpyrazine, showed similar inhibitory effects but at higher nanomolar to micromolar concentrations. nih.gov

In a different study, 2,5-dimethylpyrazine was shown to affect uterine weight in rats. researchgate.netnih.gov Subcutaneous administration to female Wistar rats resulted in a significant decrease in uterine weight, although the weight of the ovaries and serum estradiol (B170435) concentrations were not affected. researchgate.netnih.gov

Table 1: Effects of Pyrazine Derivatives on Physiological Processes in Animal Models

| Compound | Animal Model | Physiological Process Affected | Outcome |

| 2-Methylpyrazine | Rat | Metabolism | Excreted as pyrazine-2-carboxylic acid derivative. nih.gov |

| 2,5-Dimethylpyrazine | Rat | Metabolism | Excreted as pyrazine-2-carboxylic acid derivative. nih.gov |

| 2,6-Dimethylpyrazine | Rat | Metabolism | Excreted as pyrazine-2-carboxylic acid derivative. nih.gov |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | Metabolism | Oxidized to carboxylic acid derivatives. nih.govnih.gov |

| 2,5-Dimethylpyrazine | Rat | Uterine Weight | Significantly decreased uterine weight. researchgate.netnih.gov |

| Various Pyrazines | Hamster | Oviductal Function | Inhibition of ciliary beat, oocyte pickup, and smooth muscle contraction. nih.gov |

Receptor-Mediated Activities (e.g., GPR109A interaction with carboxylic acid metabolites)

While the outline mentions G-protein-coupled receptor 109A (GPR109A), research has not established a direct interaction between it and this compound or its carboxylic acid metabolites. GPR109A is primarily known as a receptor for niacin and the microbial metabolite butyrate, which play roles in suppressing colonic inflammation. tandfonline.com

However, recent research has identified other receptor-mediated activities for pyrazine-2-carboxamide derivatives, specifically as inhibitors of protein kinases involved in cancer. One line of research focused on the design and synthesis of 3-amino-pyrazine-2-carboxamide derivatives as novel inhibitors of Fibroblast Growth Factor Receptors (FGFR). nih.gov In this study, a derivative identified as 18i emerged as a potent pan-FGFR inhibitor, blocking the activation of FGFR and its downstream signaling pathways, which in turn exhibited significant antitumor activity in various cancer cell lines with FGFR abnormalities. nih.gov

Another study focused on developing pyrazine-2-carboxamide derivatives as inhibitors for Echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK), a therapeutic target in non-small cell lung cancer. nih.gov Through structural optimization, the compound 12c was identified as a novel and potent EML4-ALK inhibitor. nih.gov In mouse xenograft models using cells expressing the EML4-ALK fusion protein, oral administration of this compound demonstrated powerful antitumor activity. nih.gov

Table 2: Receptor-Mediated Activity of Pyrazine-2-Carboxamide Derivatives

| Compound Derivative | Target Receptor | Biological Activity | Experimental Model |

| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (18i ) | FGFR1-4 | Pan-FGFR inhibitor, potent antitumor activity. nih.gov | In vitro cancer cell lines. nih.gov |

| Pyrazine-2-carboxamide derivative (12c ) | EML4-ALK | Potent EML4-ALK inhibitor, potent antitumor activity. nih.gov | In vivo mouse xenograft model. nih.gov |

Influence on Biological Processes in Non-Human Model Organisms

Behavioral Studies (e.g., fear-associated behaviors in mice with related alkylpyrazines)

Several studies have investigated the behavioral effects of alkylpyrazines in rodent models, with notable findings related to fear and anxiety-like behaviors. Alkylpyrazines found in wolf urine have been identified as kairomones that elicit fear-associated responses in mice. nih.gov A structure-activity relationship study tested 17 different alkylpyrazine analogs on female mice and measured behaviors such as freezing, locomotion, odor investigation, and avoidance. nih.gov

The study found that specific compounds were particularly effective at inducing all four fear-associated behaviors. These included 2,3-diethylpyrazine and 3-ethyl-2,5-dimethylpyrazine . nih.gov Another compound, 2,3,5-trimethylpyrazine , induced three of the four behaviors but did not affect locomotion. nih.gov The research concluded that the most potent analogs for inducing fear behaviors had methyl or ethyl side groups with a total of four carbon atoms in the alkyl chains. nih.gov

In a separate study, a mixture of pyrazines including 2,6-dimethylpyrazine and 2,3,5-trimethylpyrazine was tested in an open-field exploration test in mice. researchgate.net This mixture was found to generate stress-related behaviors, including a reduction in visits to the central zone of the arena and increased freezing. researchgate.net

Other research has pointed to the influence of pyrazine derivatives on the GABAergic system. A study on 2,5-dimethylpyrazine (DMP) and its derivatives in mice found that they dose-dependently increased the duration of pentobarbital-induced sleep and prolonged the interval before the onset of picrotoxin-induced convulsions. jst.go.jp These results suggest that these pyrazine derivatives may enhance the GABAnergic system in the brain. jst.go.jp

Table 3: Behavioral Effects of Alkylpyrazines in Mice

| Pyrazine Compound(s) | Behavioral Test | Observed Effects | Proposed Mechanism |

| 2,3-Diethylpyrazine, 3-Ethyl-2,5-dimethylpyrazine | Fear-associated behavior battery | Induced freezing, reduced locomotion, reduced odor investigation, increased avoidance. nih.gov | Kairomonal activity. nih.gov |

| 2,3,5-Trimethylpyrazine | Fear-associated behavior battery | Induced freezing, reduced odor investigation, increased avoidance (no change in locomotion). nih.gov | Kairomonal activity. nih.gov |

| Pyrazine mix (incl. 2,6-Dimethylpyrazine, 2,3,5-Trimethylpyrazine) | Open field test | Reduced visits to center, increased freezing, increased risk assessment episodes. researchgate.net | Induction of innate fear reactions. researchgate.net |

| 2,5-Dimethylpyrazine and its derivatives | Pentobarbital-induced sleep, Picrotoxin-induced convulsion | Increased sleep duration, prolonged onset of convulsions. jst.go.jp | Potentiation of the GABAnergic system. jst.go.jp |

Other Pharmacological Research in Animal Models (e.g., hematoregulatory activity)

While no specific research on the hematoregulatory activity of this compound was identified, other pharmacological effects of related pyrazine compounds have been documented in animal models.

As detailed in section 6.3.3, pyrazine-2-carboxamide derivatives have been developed as potent anti-cancer agents. In mouse xenograft models, specific derivatives have demonstrated significant antitumor activity by inhibiting key protein kinases like FGFR and EML4-ALK. nih.govnih.gov These findings represent a significant area of pharmacological research for this class of compounds.

Furthermore, as noted in section 6.3.2, pyrazine derivatives have shown pharmacological activity on reproductive tissues. Specifically, various pyrazines inhibited multiple functions of the hamster oviduct, including ciliary movement and smooth muscle contraction, at very low concentrations. nih.gov Additionally, 2,5-dimethylpyrazine was found to decrease non-esterified fatty acid levels in the plasma of rats, suggesting a potential role in lipid metabolism. nih.gov

The effects on the central nervous system, as described in 6.4.1, also constitute significant pharmacological activity. The ability of 2,5-dimethylpyrazine and its derivatives to potentiate pentobarbital-induced sleep and provide protection against chemically-induced convulsions in mice points to a clear pharmacological effect on GABAergic neurotransmission. jst.go.jp

Structure Activity Relationship Sar Studies of N,6 Dimethylpyrazine 2 Carboxamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of pyrazine-2-carboxamide derivatives can be significantly altered by modifying various substituents on the pyrazine (B50134) ring and the carboxamide nitrogen.

Influence of Alkyl Chain Length and Branching on Bioactivity

The length and branching of alkyl chains attached to the pyrazine scaffold play a crucial role in the bioactivity of these compounds. Studies on various classes of organic molecules have demonstrated that these features can significantly impact their biotransformation and, consequently, their efficacy and persistence.

For instance, research on the biodegradation of naphthenic acids, which share structural motifs with some pyrazine derivatives, has shown a clear trend: biotransformation rates decrease as the branching of the alkyl side chain increases. nih.gov In one study, a compound with a non-branched n-butyl side chain was over 97% transformed, while its highly branched tert-butyl counterpart showed only 2.5% transformation. nih.gov This suggests that steric hindrance from branched alkyl groups can impede enzymatic action. Similarly, the presence of branched alkyl chains on both the side chain and another part of the molecule can render it resistant to degradation. nih.gov

In the context of pyrazine-2-carboxamides, increasing the length of the carbon side chain in alkyl derivatives has been correlated with increased antimycobacterial and antibacterial activity. mdpi.com This is exemplified by the enhanced activity against Mycobacterium tuberculosis and M. kansasii with longer alkyl chains. mdpi.com Conversely, the aggregation behavior of certain diglycolamides, which can be relevant to their mechanism of action, is influenced by alkyl chain branching, with linear chains promoting greater aggregation than branched ones. nih.gov

These findings underscore the importance of optimizing alkyl chain length and minimizing branching to enhance the biological activity and degradation of pyrazine-based compounds.

Interactive Data Table: Effect of Alkyl Chain Branching on Biotransformation

| Compound | Alkyl Side Chain | % Transformed (30 days) |

| n-BCHBA | n-butyl | >97% |

| iso-BCHBA | isobutyl | ~77% |

| sec-BCHBA | sec-butyl | ~47% |

| tert-BCHBA | tert-butyl | 2.5% |

| iso-BCHPA | Branched butyl and alkanoate | Resistant |

Effects of Aromatic Moiety and Ester Groups

The introduction of aromatic moieties and ester groups into pyrazine-2-carboxamide derivatives provides a powerful means to modulate their biological properties. The nature and substitution pattern of an aromatic ring can significantly influence ligand-receptor interactions and pharmacokinetic profiles.

Studies on pyrazinamide (B1679903) derivatives have shown that the presence of a phenyl group can be crucial for activity. For example, the antitubercular activity of a series of amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid was found to be dependent on the substituents on the aniline (B41778) ring. researchgate.net The 3,5-bis-trifluoromethylphenyl amide derivative exhibited the highest antitubercular activity, which also correlated with its high lipophilicity. researchgate.net This highlights the role of electronic and hydrophobic properties of the aromatic ring in determining biological efficacy.

Furthermore, the position of substituents on the aromatic ring is critical. In a series of N-substituted 3-aminopyrazine-2-carboxamides, phenyl derivatives showed antibacterial activity, which was absent in the benzyl (B1604629) derivatives. mdpi.com The substitution pattern on the phenyl ring also fine-tuned the activity, with a 2,4-dimethoxyphenyl derivative showing the most potent activity against Mycobacterium tuberculosis. mdpi.com

Ester groups, while not as extensively studied in the direct context of N,6-dimethylpyrazine-2-carboxamide, are known to function as prodrugs, which can be hydrolyzed in vivo to release an active carboxylic acid. This strategy is often employed to improve the absorption and distribution of a drug.

Role of Specific Functional Groups (e.g., carboxamide, hydroxyl, halogen)

The carboxamide group is a cornerstone of the biological activity of this class of compounds. It is known to participate in crucial hydrogen bonding interactions with biological targets. nih.gov For instance, in a series of pyrazine conjugates designed as antiviral agents, the pyrazinyl nitrogen and the carbonyl oxygen of the carboxamide group formed hydrogen bonds with key amino acid residues in the active site of the target protein, which was essential for their potency. nih.gov The importance of the carboxamide moiety is further underscored by studies on 3-chloropyrazine-2-carboxamide (B1267238) derivatives, where the carboxamide group's ability to interact with residues like Tyr158 was highlighted. mdpi.com

Hydroxyl groups can also significantly impact activity. Their introduction can increase polarity and provide additional hydrogen bonding opportunities. While specific examples directly on the this compound core are limited in the provided context, the general principles of medicinal chemistry suggest that adding or removing hydroxyl groups would have a profound effect on the compound's pharmacological profile.

Halogen atoms, particularly fluorine, are often incorporated into drug candidates to modulate their electronic properties, metabolic stability, and binding affinity. worldwidejournals.com The strong electronegativity and small size of fluorine make it a valuable tool in drug design. worldwidejournals.com In pyrazine derivatives, the introduction of a chlorine atom at the 6-position, for example, has been a common strategy in the development of antitubercular agents. researchgate.net

Stereochemical Considerations in Pyrazine-Derived Compounds

Stereochemistry plays a pivotal role in the biological activity of chiral pyrazine-derived compounds. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological macromolecules like enzymes and receptors.

For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, which share a fused heterocyclic system with some pyrazine derivatives, the stereochemical outcome of reactions can be controlled by the choice of solvent and reagents. nih.gov The use of methanol (B129727) as a solvent favored the formation of the syn-isomer, while an aprotic solvent like chloroform (B151607) increased the proportion of the anti-isomer. nih.gov This ability to selectively synthesize specific stereoisomers is crucial, as different isomers can exhibit vastly different pharmacological activities.

While the specific impact of stereochemistry on this compound itself is not detailed in the provided search results, the general principle holds true. If a chiral center were introduced into the molecule, for example, by adding a chiral substituent, it would be expected that the different enantiomers would display distinct biological activities. This is a fundamental concept in drug design and development, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects.

Ligand Design Principles from Pyrazine-Derived Scaffolds

The pyrazine ring serves as a versatile scaffold for the design of ligands targeting a wide range of biological targets. tandfonline.com Its rigid and planar framework is amenable to chemical modifications at various positions, allowing for the fine-tuning of electronic properties, lipophilicity, and molecular conformation to optimize interactions with a specific protein. nih.gov

A key principle in designing ligands from pyrazine-derived scaffolds is the strategic placement of functional groups that can engage in specific interactions with the target protein. As discussed previously, the carboxamide group is a critical pharmacophoric element, often involved in hydrogen bonding. nih.govmdpi.com

Furthermore, the concept of isosteric replacement is frequently employed. For example, in the development of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, an alkyne bond was replaced with an amide group, leading to a new set of analogues with altered properties. nih.gov While many variations to the amide template were not well-tolerated, a few potent compounds were discovered, demonstrating the potential of this strategy. nih.gov

The design of pyrazine-based ligands also benefits from an understanding of the structure-activity relationships of related heterocyclic systems. For instance, the addition of basic side chains to pyrazolo[1,5-a]pyrimidines was found to improve solubility and potency, a principle that could be applied to pyrazine-2-carboxamide derivatives. nih.gov

Computational Approaches and Molecular Modeling in SAR Analysis

Computational methods, including molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are indispensable tools in the analysis of SAR for pyrazine-2-carboxamide derivatives. These approaches provide valuable insights into the molecular basis of their biological activity and guide the design of new compounds.

Molecular docking studies are frequently used to predict the binding mode of pyrazine derivatives within the active site of their target protein. nih.govnih.gov For example, docking studies of pyrazine-2-carboxamide derivatives as EML4-ALK inhibitors helped to rationalize their observed biological activity. nih.gov Similarly, for antiviral pyrazine conjugates, molecular modeling supported the observed biological data by revealing key hydrogen bonding interactions. nih.gov

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov A robust QSAR model was developed for a series of antiviral pyrazine conjugates, which successfully predicted their anti-SARS-CoV-2 properties. nih.gov

Computational tools are also employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. nih.gov This allows for the early identification of candidates with favorable drug-like properties, saving time and resources in the drug discovery process.

Density Functional Theory (DFT) calculations can be used to study the structural, electronic, and vibrational properties of pyrazine derivatives, providing a deeper understanding of how substituent modifications affect their fundamental properties. worldwidejournals.comresearchgate.net

Analytical Methods for Characterization and Quantification of N,6 Dimethylpyrazine 2 Carboxamide

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for the separation and detection of N,6-Dimethylpyrazine-2-carboxamide from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would depend on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally sensitive compounds. For pyrazine (B50134) carboxamides, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov

Stationary Phase: A C18 column is a typical choice for separating pyrazine derivatives. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with a pH modifier such as formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely be effective. nih.govnih.gov The gradient would be optimized to achieve good resolution between the target analyte and any impurities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detection, as the pyrazine ring system is UV-active. The specific wavelength for maximum absorbance would be determined by running a UV spectrum of the purified compound.

Hypothetical HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 270 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

If this compound is sufficiently volatile and thermally stable, GC-MS offers excellent separation efficiency and definitive identification.

Separation: A capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl- and methyl-polysiloxane, would be a logical starting point for method development. The oven temperature program would be optimized to ensure the elution of the compound as a sharp, symmetrical peak.

Detection: Mass spectrometry provides both quantitative data and structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. Electron Ionization (EI) is a common ionization technique for this purpose. nist.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized or isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons on the pyrazine ring, the N-methyl protons, and the aromatic protons on the pyrazine ring. The chemical shifts and coupling patterns would confirm their relative positions. For example, studies on similar pyrazine carboxamides show characteristic doublets for the aromatic pyrazine protons. researchgate.net

¹³C NMR: The carbon NMR spectrum would show resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, the carbons of the pyrazine ring, and the methyl carbons. uantwerpen.be The chemical shift of the carbonyl carbon is typically found in the range of 160-180 ppm. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of this compound.

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the carboxamide group or cleavage of the N-methyl group, providing further structural confirmation. The fragmentation patterns of related pyrazines are well-documented. nist.govhmdb.ca

Isotope Dilution Analysis Methodologies

Isotope dilution analysis, particularly when coupled with mass spectrometry (IDMS), is considered a gold standard for accurate quantification. wikipedia.org This method involves adding a known amount of a stable, isotopically labeled version of this compound (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. wikipedia.orgpacificrimlabs.com

The isotopically labeled standard is chemically identical to the analyte and will behave the same way during sample extraction, cleanup, and analysis. pacificrimlabs.com By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, highly accurate and precise quantification can be achieved, as it corrects for any sample loss during processing. wikipedia.orgnih.gov This technique is particularly valuable for analyzing complex matrices where analyte recovery can be variable. While specific applications for this compound are not documented, the methodology has been successfully applied to other pyrazines and nitrogen-containing heterocyclic compounds. nih.govthegoodscentscompany.com

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The sensitive and selective quantification of this compound and the characterization of its metabolites in complex biological matrices necessitate the use of advanced analytical techniques. Given the structural similarities to other pyrazine derivatives studied in pharmacological and food science contexts, methodologies based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are considered the gold standard for trace analysis and metabolite profiling.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer the necessary resolving power to separate the parent compound from its potential metabolites and endogenous matrix components. When coupled with a triple quadrupole or a high-resolution mass spectrometer (such as Orbitrap or time-of-flight), these systems provide exceptional sensitivity and specificity for both quantification and structural elucidation.

A hypothetical, yet scientifically grounded, LC-MS/MS method for the analysis of this compound in human plasma can be proposed based on established methods for similar analytes like pyrazinamide (B1679903). rsu.lvnih.gov Sample preparation would likely involve a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering substances.

For chromatographic separation, a reversed-phase C18 column would be suitable, using a gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., formic or acetic acid) and an organic modifier like methanol (B129727) or acetonitrile. nih.gov This setup ensures good peak shape and retention for the polar pyrazine carboxamide and its potential metabolites.

Mass spectrometric detection would be performed in the positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification. rsu.lvnih.gov For metabolite profiling, a high-resolution mass spectrometer would be invaluable, allowing for the determination of accurate masses of potential metabolites, which in turn facilitates the prediction of their elemental composition. nih.gov

Table 1: Proposed LC-MS/MS Parameters for the Quantification of this compound

| Parameter | Proposed Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ions (m/z) | Hypothetical fragments based on pyrazine ring and carboxamide cleavage |

| Collision Energy | Optimized for maximum fragment ion intensity |

| Dwell Time | 100 ms |

The metabolism of this compound is not explicitly detailed in the current scientific literature. However, by analogy to pyrazinamide, it is plausible that the primary metabolic pathway involves hydrolysis of the amide bond by a hepatic amidase to form 6-methylpyrazine-2-carboxylic acid. nih.gov Further oxidation of the methyl group by enzymes such as xanthine (B1682287) oxidase could also occur, leading to the formation of hydroxymethyl and carboxylic acid derivatives. nih.gov

The identification of these potential metabolites would involve acquiring full-scan high-resolution mass spectra and comparing the fragmentation patterns of the suspected metabolite peaks with those of the parent compound or synthesized reference standards.

Table 2: Potential Metabolites of this compound and their Proposed Method of Detection

| Potential Metabolite | Proposed Metabolic Pathway | Detection Strategy |

| 6-Methylpyrazine-2-carboxylic acid | Amidase-mediated hydrolysis of the carboxamide | LC-MS/MS, monitoring for the specific m/z of the carboxylic acid metabolite |

| N-demethylated metabolite | N-dealkylation | LC-MS/MS, monitoring for a mass shift corresponding to the loss of a methyl group |

| Hydroxylated metabolite | Oxidation of the pyrazine ring or methyl group | High-resolution MS to identify the addition of an oxygen atom, followed by MS/MS for structural confirmation |

| Glucuronide conjugate | Phase II conjugation of a hydroxylated metabolite | LC-MS/MS analysis after enzymatic hydrolysis with β-glucuronidase or direct detection of the conjugate |

The validation of such an analytical method would be crucial and would follow established guidelines, including the assessment of linearity, accuracy, precision, selectivity, and stability. medchemexpress.com The determination of the limit of detection (LOD) and limit of quantification (LOQ) would establish the sensitivity of the method for trace analysis.

Applications in Advanced Chemical and Biological Research and Development

Role as Synthetic Intermediates in Organic Chemistry

There is no available information on the use of N,6-Dimethylpyrazine-2-carboxamide as a synthetic intermediate.

Precursors for Complex Heterocyclic Synthesis

No literature was found describing the role of this compound as a precursor for the synthesis of complex heterocyclic structures.

Building Blocks for Pharmaceutical and Agrochemical Candidates

No research has been identified that utilizes this compound as a building block for the development of pharmaceutical or agrochemical candidates.

Potential in Agrochemical Development

There is no research available on the potential of this compound in the field of agrochemical development.

Research into Herbicidal Activity of Pyrazine-Carboxamide Derivatives

While research exists on the herbicidal activity of various pyrazine-carboxamide derivatives, no studies specifically mention or investigate the herbicidal properties of this compound.

Exploration in Pest Control and Plant Protection

No information could be located regarding the exploration of this compound for pest control or plant protection purposes.

Utilization in Flavor Chemistry Research

There is no documented use or research into the role of this compound in flavor chemistry.

Studies on Formation Mechanisms in Food Systems

The formation of this compound in food systems is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. mdpi.comnih.gov While specific studies detailing the precise formation pathway of this compound are limited, the general mechanisms for the formation of pyrazine (B50134) derivatives provide a strong theoretical framework.

The synthesis of the pyrazine ring itself is a well-understood aspect of the Maillard reaction. nih.gov It is known that pyrazines are significant contributors to the desirable roasted, nutty, and baked aromas in a variety of cooked foods. mdpi.comnih.gov The formation of substituted pyrazines is influenced by the specific amino acids and sugars involved in the reaction.

Research has shown that the amide group of certain amino acids, such as glutamine, can participate in the formation of pyrazines. A study on the Maillard reaction between glucose and glutamine revealed that the amide nitrogen atom from the glutamine side chain was incorporated into the pyrazine ring, leading to the formation of various pyrazines. researchwithrutgers.com This finding is particularly relevant as it demonstrates a direct pathway for the formation of a carboxamide functional group on a pyrazine ring.

The proposed mechanism for the formation of this compound likely involves the reaction of a dicarbonyl intermediate, formed from the degradation of a sugar, with an amino acid containing an amide group or with ammonia (B1221849) released during the reaction. The "N,6-Dimethyl" portion of the molecule would arise from the specific sugar and amino acid precursors. For instance, the reaction of 2-oxopropanal with different amino acids has been shown to produce a variety of alkylpyrazines, with 2,5-dimethylpyrazine (B89654) often being a major product. nih.gov The carboxamide group at the 2-position would then be formed through the incorporation of an amide-containing species.

Further research using model systems with specific amino acid and sugar precursors would be necessary to fully elucidate the exact formation pathway and to quantify the yields of this compound under different food processing conditions.

Research on Pyrazines as Chemical Probes for Sensory Perception

Pyrazines, as a class of compounds, are extensively studied in sensory science to understand their role in food flavor. Their low odor thresholds and diverse aroma characteristics make them excellent chemical probes for investigating the mechanisms of olfactory perception. nih.gov

Research in this area often involves the use of analytical techniques to identify and quantify the presence of specific pyrazines in food products, coupled with sensory evaluation by trained panels. nih.gov These studies aim to establish a correlation between the concentration of a particular pyrazine and its perceived sensory impact.

The table below summarizes the findings of a study on the perceptual interactions of pyrazines in soy sauce aroma type Baijiu.

| Pyrazine Compound | Concentration Range (μg/L) | Odor Activity Value (OAV) | Sensory Descriptor |

| 2,3,5,6-Tetramethylpyrazine (B1682967) | 115.3 - 1897.4 | >1 | Roasted, nutty |

| 2,6-Dimethylpyrazine (B92225) | 148.2 - 1235.1 | >1 | Roasted, coffee |

| 2,3,5-Trimethylpyrazine | 98.7 - 876.5 | >1 | Roasted, nutty |

| 2-Ethyl-3,5-dimethylpyrazine | 5.6 - 45.3 | >1 | Earthy, potato |

| 2,3-Dimethylpyrazine | 3.4 - 28.7 | <1 | Roasted |

| 2,3-Diethylpyrazine | 0.9 - 7.6 | <1 | Roasted |

| 2,3-Diethyl-5-methylpyrazine | 1.2 - 9.8 | <1 | Roasted |

Data sourced from a study on pyrazines in soy sauce aroma type Baijiu. nih.gov

Furthermore, pyrazines are utilized in studies investigating the genetic and physiological basis of smell. By presenting subjects with specific pyrazines at varying concentrations, researchers can assess individual differences in odor perception and identify potential genetic factors that influence sensitivity to these compounds. nih.gov The structural simplicity and systematic variation within the pyrazine family allow for the exploration of structure-activity relationships, providing insights into how the chemical features of a molecule are translated into a specific olfactory signal in the brain. nih.gov

In the context of wine, methoxypyrazines are particularly well-studied for their contribution to "green" aromas such as bell pepper and grassiness. sevenfifty.com Research in this field investigates how viticultural practices and winemaking techniques can influence the concentration of these pyrazines, thereby shaping the final sensory profile of the wine. sevenfifty.com

Future Research Directions and Emerging Areas for N,6 Dimethylpyrazine 2 Carboxamide

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of N,6-Dimethylpyrazine-2-carboxamide and its analogs is an area ripe for innovation, with a particular emphasis on developing more sustainable and efficient methods. Traditional synthetic routes for pyrazine (B50134) carboxamides often involve multi-step processes that may utilize harsh reagents and generate significant waste. For instance, a common method for creating similar pyrazine carboxamides involves the condensation of a pyrazine-2-carboxylic acid chloride with an appropriate amine. nih.gov This process, while effective, necessitates the use of agents like thionyl chloride, which poses environmental and safety concerns.

Future research should prioritize the development of "green" synthetic pathways. One promising avenue is the use of biocatalysis. For example, enzymes like Lipozyme® TL IM from Thermomyces lanuginosus have been successfully used to catalyze the synthesis of other pyrazinamide (B1679903) derivatives from pyrazine esters and amines in greener solvents like tert-amyl alcohol. rsc.org This enzymatic approach offers high yields and can be conducted under milder conditions (e.g., 45°C), significantly reducing the environmental footprint. rsc.org Exploring the applicability of such enzymatic systems for the direct amidation of a 6-methylpyrazine-2-carboxylic acid ester with methylamine (B109427) would be a significant step forward.

Another green approach involves "on water" synthesis, which has been demonstrated for other nitrogen-containing heterocycles. This method avoids the use of toxic organic solvents, simplifying the purification process and reducing waste. nih.gov Investigating one-pot syntheses, where multiple reaction steps are carried out in a single vessel, could also enhance efficiency and reduce waste. For example, a one-pot method for pyrazine synthesis has been reported using a greener approach that offers good yields and avoids hazardous materials. researchgate.net Adapting such a strategy for this compound could streamline its production.

The development of catalytic systems using earth-abundant metals is another important direction. Manganese pincer complexes, for instance, have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form substituted pyrazines, generating only water and hydrogen gas as byproducts. nih.gov Research into adapting such catalytic systems for the synthesis of this compound could lead to more atom-economical and sustainable manufacturing processes.

Table 1: Comparison of Synthetic Approaches for Pyrazine Carboxamide Derivatives

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Traditional Synthesis | Often involves acid chlorides and harsh reagents. | Well-established, but less environmentally friendly. |

| Biocatalysis | Utilizes enzymes (e.g., lipases) as catalysts. | Milder reaction conditions, high selectivity, reduced waste. |

| "On Water" Synthesis | Uses water as the reaction solvent. | Environmentally benign, simplified workup. |

| One-Pot Synthesis | Combines multiple reaction steps in a single reactor. | Increased efficiency, reduced solvent and energy consumption. |

| Base-Metal Catalysis | Employs catalysts based on abundant metals like manganese. | Cost-effective, sustainable, and atom-economical. |

This table is generated based on synthetic methods for related pyrazine derivatives and outlines potential applications for this compound.

Deeper Understanding of Molecular Mechanisms in Biological Systems

While the specific biological activities of this compound are not yet extensively documented, the broader class of pyrazine carboxamides has shown a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme-inhibiting properties. researchgate.netnih.gov Future research must focus on elucidating the precise molecular mechanisms through which this compound exerts any potential biological effects.

A primary area of investigation should be its interaction with specific cellular targets. For instance, some pyrazine-carboxamide derivatives have been identified as potent inhibitors of enzymes like succinate (B1194679) dehydrogenase (SDH) and anaplastic lymphoma kinase (ALK). nih.govnih.gov Molecular docking studies, coupled with in vitro enzyme inhibition assays, could reveal if this compound binds to and modulates the activity of similar or novel protein targets. Understanding the binding modes and the specific amino acid residues involved in the interaction will be crucial.

Furthermore, the potential for this compound to interfere with cellular signaling pathways should be explored. The protein tyrosine phosphatase (PTP) pathway, which regulates cell proliferation and migration, is a known target for some pyrazine-based compounds. nih.gov Investigating the effect of this compound on key proteins within this pathway, such as SHP2, could uncover its potential as a modulator of cellular processes. nih.gov

Another important aspect to investigate is its potential to interact with nucleic acids. Some ruthenium(II) complexes containing pyrazine carboxamide ligands have been shown to bind to DNA through minor groove binding and partial intercalation. rsc.org While this compound itself is not a metal complex, its planar aromatic structure could potentially allow for interactions with DNA, which could be explored using techniques like DNA titration experiments. rsc.org

Design and Synthesis of New Derivatives with Enhanced Selectivity

Building upon a deeper understanding of its molecular mechanisms, the rational design and synthesis of new derivatives of this compound will be a key research direction. The goal is to create analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies will be fundamental to this effort.

By systematically modifying the substituents on the pyrazine ring and the carboxamide nitrogen, researchers can probe how these changes affect biological activity. For example, studies on other pyrazine-2-carboxamides have shown that the nature and position of substituents significantly influence their activity as inhibitors of enzymes like VEGFR-2. acs.org For this compound, modifications could include altering the alkyl group on the nitrogen, introducing different functional groups at the 6-position, or even exploring other substitution patterns on the pyrazine ring.

Computational modeling and quantitative structure-activity relationship (QSAR) analysis can be powerful tools in this process. These methods can help to predict the activity of new derivatives before they are synthesized, saving time and resources. nih.gov For instance, a fragment recombination strategy has been successfully used to design new succinate dehydrogenase inhibitors by combining structural elements from known active compounds. nih.gov A similar approach could be applied to this compound, potentially combining its core structure with fragments from other bioactive molecules.

The synthesis of biheteroaryls, where the pyrazine ring is linked to another heterocyclic system, is another promising strategy. Palladium-catalyzed cross-coupling reactions have been used to create pyrazine-pyridine biheteroaryls with potent VEGFR-2 inhibitory activity. acs.org Exploring the synthesis of similar biheteroaryl derivatives of this compound could lead to the discovery of novel compounds with unique biological profiles.

Table 2: Potential Derivatives of this compound for SAR Studies

| Position of Modification | Type of Modification | Rationale |

| N-alkyl group | Varying chain length and branching | To investigate the influence of lipophilicity and steric effects on activity. |

| 6-methyl group | Replacement with other alkyl or functional groups | To probe the importance of this group for target binding and selectivity. |

| Pyrazine ring | Introduction of additional substituents | To modulate electronic properties and explore new interaction points. |

| Carboxamide linker | Isosteric replacements | To alter hydrogen bonding capabilities and conformational flexibility. |

This table presents hypothetical derivatives for future structure-activity relationship studies based on common medicinal chemistry strategies.

Advanced Analytical Techniques for in situ Monitoring and Complex Mixture Analysis

The development of advanced analytical techniques is crucial for the accurate detection and quantification of this compound, both in research settings and in potential future applications. This includes methods for in situ monitoring during synthesis and for analysis in complex biological or environmental matrices.

For process monitoring, techniques that allow for real-time analysis without extensive sample preparation are highly desirable. Spectroscopic methods such as in-line Fourier-transform infrared (FTIR) or Raman spectroscopy could potentially be used to monitor the progress of synthetic reactions, providing valuable kinetic data and ensuring process control.

For the analysis of this compound in complex mixtures, such as biological fluids or food products, highly sensitive and selective methods are required. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of pyrazine derivatives. google.com Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been successfully used for the analysis of volatile pyrazines in beer, a method that could be adapted for this compound if it exhibits sufficient volatility. google.com

The development of novel sensors for the rapid detection of pyrazine compounds is another exciting area of research. A pyrazine-based chromophore has been designed for the colorimetric and fluorimetric detection of hydrazine (B178648) and acid vapors, with a very low detection limit for hydrazine. colab.ws Exploring the design of similar chemosensors tailored for the specific detection of this compound could lead to new analytical tools for various applications.

Biotechnological Production and Metabolic Engineering for Sustainable Synthesis